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Compound of Interest

Compound Name: 7-Bromo-2,3-dimethyl-2H-indazole
Cat. No.: B1438498

Technical Support Center: 7-Bromo-2,3-dimethyl-2H-indazole

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for **7-Bromo-2,3-dimethyl-2H-indazole** (CAS 845751-62-4). This guide is designed for researchers, scientists, and pharmaceutical professionals. Given its structural similarity to known kinase inhibitors, this guide focuses on its application as a potential protein kinase inhibitor, addressing common challenges and providing practical solutions.

Compound Profile

7-Bromo-2,3-dimethyl-2H-indazole belongs to the indazole class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry. The specific substitution pattern of **7-Bromo-2,3-dimethyl-2H-indazole** suggests it may function as an ATP-competitive inhibitor of protein kinases, a hypothesis that is currently under investigation.

Property	Value
CAS Number	845751-62-4
Molecular Formula	C ₉ H ₉ BrN ₂
Molecular Weight	225.09 g/mol
Physical Form	Solid
Purity	Typically ≥98%
Storage	Sealed in dry, room temperature

Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism of action for **7-Bromo-2,3-dimethyl-2H-indazole**?

A: Based on its core indazole structure, which is prevalent in numerous kinase inhibitors, the most probable mechanism is the inhibition of protein kinases. Indazoles have been shown to inhibit various kinases, including the Vascular Endothelial Growth Factor Receptors (VEGFRs).^{[7][8]} Therefore, it is reasonable to hypothesize that this compound targets the ATP-binding site of kinases such as VEGFRs to establish its specific target profile.

Q2: The compound has poor solubility in aqueous buffers. How can I address this?

A: This is a common challenge for many small molecule drug candidates.^{[9][10]} The primary approach is to prepare a high-concentration stock solution where the compound concentration is low (typically <1%) and consistent across all experimental and control wells, as higher concentrations can inhibit enzyme activity or irreversibly bind to proteins.

Formulation Strategy	Description	Advantages
Co-solvents	Using water-miscible organic solvents (e.g., ethanol, PEG 400) in the final buffer.	Simple to implement.
Cyclodextrins	Encapsulating the compound within cyclodextrin molecules to increase aqueous solubility.	Can significantly increase solubility.
Lipid-Based Formulations	Using self-emulsifying drug delivery systems (SEDDS) or liposomes.	Highly effective in vivo.[13]
Nanosuspensions	Reducing particle size to the nanometer range to increase surface area and dissolution rate.[13]	Increases dissolution rate.

Q3: How should I properly store and handle the compound to ensure its stability?

A: The solid compound should be stored at room temperature in a dry, sealed container as recommended by the supplier.[5] For experimental use, we recommend storing the compound at -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[11] Before each experiment, thaw a single aliquot completely and bring it to room temperature before use.

Troubleshooting Guide

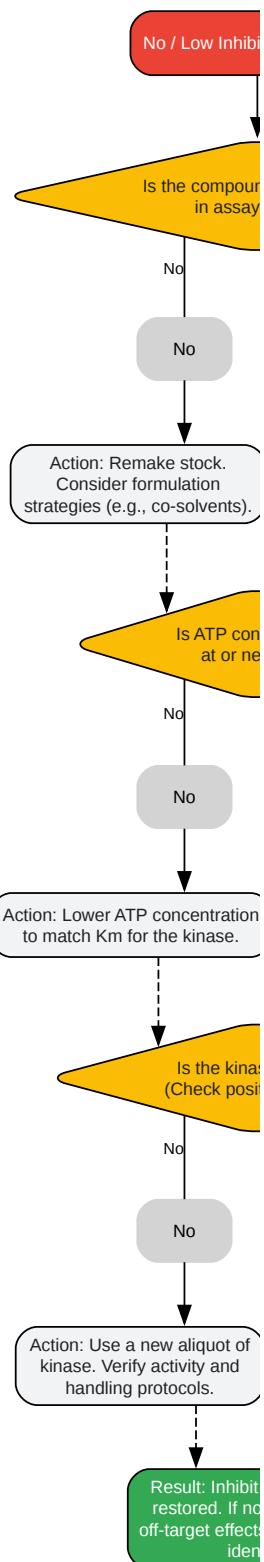
This section addresses specific issues you may encounter during biochemical and cell-based assays in a question-and-answer format.

Biochemical (Kinase) Assays

Q4: I am not observing any inhibition of my target kinase, even at high concentrations. What is the problem?

A: This is a frequent issue that can be resolved by systematically investigating the compound, the assay conditions, and the enzyme itself.

- Potential Cause 1: Compound Integrity & Solubility. The compound may have degraded or precipitated out of solution.
 - Solution: Prepare a fresh stock solution from the solid material. When diluting the DMSO stock into the aqueous assay buffer, visually inspect for any precipitate or discoloration.
- Potential Cause 2: High ATP Concentration. If the compound is an ATP-competitive inhibitor, high concentrations of ATP in the assay will outcompete the inhibitor.
 - Solution: The gold standard is to run the assay with an ATP concentration that is at or near the Michaelis constant (K_m) for your specific kinase.[1]
- Potential Cause 3: Inactive Kinase. The kinase enzyme may have lost activity due to improper storage or handling.
 - Solution: Always include a positive control inhibitor known to be effective against your target kinase. This validates that the enzyme is active and functional.

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Troubleshooting decision

Q5: My dose-response data shows high variability between replicates. How can I improve consistency?

A: High variability often stems from technical execution rather than the compound itself.

- Potential Cause 1: Pipetting Inaccuracy. Small volume transfers, especially of viscous DMSO stocks, are prone to error.
 - Solution: Ensure your pipettes are properly calibrated. When pipetting small volumes, use reverse pipetting techniques. Always prepare a master mix.
- Potential Cause 2: Inconsistent Incubation Times/Temperatures. Enzyme kinetics are highly sensitive to time and temperature.
 - Solution: Use a multichannel pipette to start and stop reactions simultaneously. Ensure your incubator or water bath provides a uniform temperature environment.[\[17\]](#)
- Potential Cause 3: Reagent Degradation. ATP and peptide substrates can degrade, especially if not stored correctly.
 - Solution: Prepare fresh ATP and substrate solutions for each experiment. Avoid repeated freeze-thaw cycles of these reagents.[\[11\]](#)

Cell-Based Assays

Q6: My compound is potent in the biochemical assay but shows weak or no activity in my cell-based assay. What causes this discrepancy?

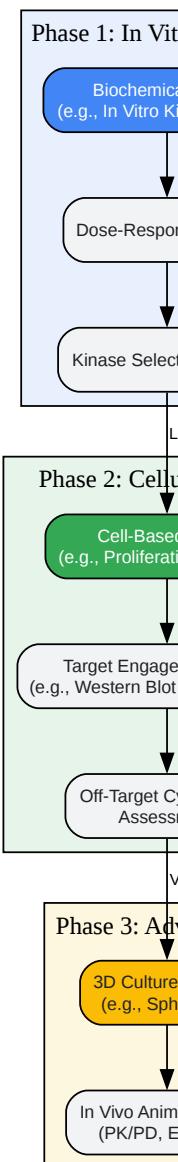
A: This is a common and critical challenge in drug discovery, highlighting the complexity of the cellular environment compared to an isolated in vitro reaction.

- Potential Cause 1: Poor Cell Permeability. The compound may not be able to cross the cell membrane to reach its intracellular target.
 - Solution: Evaluate the compound's physicochemical properties (e.g., LogP, polar surface area). Consider running a cell permeability assay like the Cell-Pass assay.
- Potential Cause 2: Efflux by Transporters. The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).
 - Solution: Test for efflux by co-incubating your compound with a known efflux pump inhibitor (e.g., verapamil). An increase in potency in the presence of the inhibitor suggests efflux is a limiting factor.
- Potential Cause 3: Compound Metabolism. The compound could be rapidly metabolized by the cells into an inactive form.
 - Solution: Perform metabolic stability assays using liver microsomes or cell lysates to determine the compound's metabolic half-life.
- Potential Cause 4: Protein Binding. The compound may bind extensively to proteins in the cell culture medium (e.g., albumin), reducing the free concentration available to the target.
 - Solution: Reduce the serum concentration in your media during the compound treatment period, if possible for your cell line. Alternatively, perform a protein-binding assay.

Q7: I'm observing cytotoxicity in my cell-based assay that seems unrelated to the intended target. How do I troubleshoot this?

A: Off-target toxicity can confound results. It's important to distinguish between specific, on-target effects and general cytotoxicity.

- Solution 1: Use a Rescue Experiment. If you can overexpress the target kinase, this may "rescue" the cells from the compound's effect, confirming it's acting on the intended target.
- Solution 2: Use a Structurally Related Inactive Control. Synthesize or obtain a close analog of your compound that is inactive in your biochemical assay.
- Solution 3: Profile at Different Time Points. On-target effects (like inhibiting proliferation) may take longer to manifest (24-72 hours), whereas acute effects like cytotoxicity may be faster.
- Solution 4: Multiplex Assays. Run assays that simultaneously measure cell viability and a specific marker of target engagement (e.g., phosphorylation of a key residue).

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Experimental workflow for

Experimental Protocols

Protocol 1: Preparation of Compound Stock Solution

This protocol describes the standard procedure for preparing a 10 mM stock solution of **7-Bromo-2,3-dimethyl-2H-indazole** in DMSO.

Materials:

- **7-Bromo-2,3-dimethyl-2H-indazole** (MW: 225.09 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Microcentrifuge tubes (amber or covered in foil)

- Calibrated micropipettes

Procedure:

- Weigh out 2.25 mg of **7-Bromo-2,3-dimethyl-2H-indazole** on an analytical balance.
- Transfer the solid compound to a sterile microcentrifuge tube.
- Add 1.0 mL of anhydrous DMSO to the tube.
- Vortex the solution for 2-3 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.
- Visually inspect the solution against a light source to ensure there is no visible particulate matter.
- Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 μ L) in separate, clearly labeled tubes.
- Store the aliquots at -20°C, protected from light.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic Example: VEGFR2)

This protocol outlines a method to determine the IC₅₀ value of the compound against a protein kinase using a luminescence-based assay that measures ATP depletion.

Materials:

- Recombinant human VEGFR2 kinase
- Poly-Glu-Tyr (4:1) substrate
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Adenosine 5'-triphosphate (ATP)
- 10 mM compound stock solution in DMSO
- ADP-Glo™ Kinase Assay kit (or similar)
- Positive control inhibitor (e.g., Axitinib)
- White, opaque 96-well or 384-well plates

Procedure:

- Compound Dilution: Prepare a serial dilution series of the 10 mM stock solution in DMSO. A typical 10-point, 3-fold dilution series might start from 1000 nM and dilute to 3.1 nM.
- Reaction Setup:
 - Add 2.5 μ L of kinase buffer containing the VEGFR2 enzyme and the Poly-Glu-Tyr substrate to each well.
 - Add 0.5 μ L of the diluted compound, DMSO (for 100% activity control), or positive control inhibitor to the appropriate wells.
 - Mix gently by tapping the plate or using an orbital shaker for 1 minute. Incubate for 10 minutes at room temperature.
- Initiate Reaction: Add 2 μ L of ATP solution (prepared at a concentration equal to the K_m of VEGFR2) to each well to start the kinase reaction.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Detect ATP Depletion:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

- Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Read the luminescence on a plate reader.
- Data Analysis: Convert the luminescent signal to percent inhibition relative to the DMSO control. Plot the percent inhibition against the log of the concentration of the compound.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the compound.

Materials:

- Human umbilical vein endothelial cells (HUVEC) or another relevant cell line
- Complete cell culture medium (with serum and growth factors)
- 96-well clear tissue culture plates
- Compound stock solution in DMSO
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

- Cell Seeding: Seed HUVEC cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and proliferation.
- Compound Treatment: Prepare serial dilutions of the compound in complete medium from your DMSO stock. The final DMSO concentration should be 1% or less.
- Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound (or vehicle control) to the respective wells.
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT reagent into a purple formazan product.
- Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI₅₀ (concentration that inhibits 50% of cell proliferation).

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